2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-[cyclopentyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)11(3)8-6-4-5-7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBHQGSVQLIYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-86-9 | |
| Record name | Alanine, N-cyclopentyl-N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride, often referred to as a novel compound in medicinal chemistry, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19ClN2O2
- Molecular Weight : 220.73 g/mol
- IUPAC Name : 2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Research indicates that compounds similar to 2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride may interact with various biochemical pathways, influencing cellular processes. Preliminary studies suggest that this compound could modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are crucial for synaptic transmission and neuroprotection.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it has shown inhibitory effects against certain pathogenic bacteria, indicating its possible application in treating bacterial infections.
Antitumor Activity
There is emerging evidence suggesting that this compound may exhibit antitumor activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, particularly in glioblastoma models. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values ranging from 10-30 µM), with notable effects on U87MG glioblastoma cells.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity against common pathogens.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : The compound exhibited a moderate inhibitory effect against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antitumor | MTT Assay on cancer cell lines | IC50: 10-30 µM in U87MG cells |
| Antimicrobial | Disk diffusion | Moderate inhibition against S. aureus and E. coli |
Comparison with Similar Compounds
Research and Application Gaps
- Limited data on the biological activity of the target compound are available in the provided evidence. Structural analogs like the trifluoroethyl variant () are often explored in medicinal chemistry for CNS targets due to their enhanced pharmacokinetic profiles.
- The discontinuation of the target compound () suggests challenges in synthesis or commercial demand, highlighting the need for alternative analogs .
Preparation Methods
Procedure Overview:
Resin Selection: Low-load Wang resin pre-loaded with suitable protected amino acids (e.g., Fmoc-Lys(Mtt)-Wang resin) is used to facilitate selective modifications.
Deprotection: Fmoc groups are removed using 5% piperidine in NMP at elevated temperatures (~70-75°C), enabling subsequent coupling steps.
Coupling Chemistry: Amino acids such as Fmoc-Cyclopentylglycine derivatives and methylamine-containing amino acids are coupled using DIC/HOAt in NMP, with molar excess (3-10 fold) to ensure high coupling efficiency.
Side Chain Modifications: Lysine side chains protected as Lys(Mtt) allow selective deprotection with hexafluoroisopropanol (HFIP) and subsequent chemical modifications, such as methylation or cyclopentyl attachment.
Sequential Assembly: Multiple amino acids are coupled sequentially, with specific conditions tailored for sterically hindered residues (e.g., double or quadruple couplings for challenging amino acids like Aib or arginine).
Cleavage and Hydrolysis: After chain assembly, the resin-bound peptide is cleaved, and the protected amino acid derivative is obtained.
Chemical Modifications:
Cyclopentyl Group Introduction: The cyclopentyl moiety is introduced via coupling with cyclopentyl-containing amino acid derivatives, often prepared separately and then incorporated during SPPS.
Methylamino Group Addition: Methylation of amino groups is achieved either during amino acid synthesis or post-assembly through methylation reactions.
Yield and Purification:
| Method | Typical Reaction Time | Yield | Notes |
|---|---|---|---|
| SPPS with microwave-assisted coupling | 5-10 min per coupling | Variable, often >50% per step | High efficiency, suitable for complex modifications |
Solution-Phase Synthesis of Amino Acid Derivatives
An alternative approach involves the solution-phase synthesis of the amino acid precursor, especially for the cyclopentylmethylamine moiety, followed by conversion to the hydrochloride salt.
Key Steps:
Synthesis of Cyclopentylmethylamine Derivative: Cyclopentylmethylamine is prepared via nucleophilic substitution or reduction of suitable precursors.
Formation of the Amino Acid: The amino group reacts with a protected 2-methylpropanoic acid derivative, forming the amino acid with the desired side chain.
Protection and Purification: The amino acid is protected as Fmoc or Boc derivatives, purified via chromatography, and characterized by NMR and LC-MS.
Hydrochloride Salt Formation: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt, which stabilizes the compound and enhances solubility.
Reaction Conditions:
Temperature: Typically conducted at room temperature or slightly elevated (~25-40°C).
Solvents: Use of polar aprotic solvents like DMF, DMSO, or NMP.
Purification: Recrystallization or preparative chromatography.
Hydrochloride Salt Formation
The final step involves converting the free amino acid derivative into its hydrochloride salt:
Procedure: Dissolution of the amino acid in anhydrous ethanol or methanol, followed by the addition of excess hydrogen chloride gas or concentrated HCl solution.
Crystallization: The hydrochloride salt precipitates out upon cooling and is collected by filtration.
Drying: The salt is dried under vacuum to obtain the pure hydrochloride form.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| SPPS Method | Protected amino acids, Wang resin | DIC, HOAt, piperidine | Microwave heating at 70-75°C | 50-70% per step | Suitable for complex modifications |
| Solution-Phase | Cyclopentylmethylamine, protected amino acids | Hydrochloric acid | Room temp to 40°C | 60-80% | Suitable for scale-up |
| Salt Formation | Amino acid derivative | HCl gas or concentrated HCl | Room temp | Quantitative | Final stabilization step |
Research Findings and Considerations
Stereochemistry Control: Synthesis of all stereoisomers, including trans- and cis-forms, requires stereoselective methods, often involving chiral auxiliaries or enantioselective catalysts, as demonstrated in recent ACS publications.
Purity and Characterization: NMR, LC-MS, and chiral chromatography are essential for verifying stereochemistry, purity, and enantiomeric excess.
Scalability: The solution-phase approach is more amenable to large-scale production, while SPPS offers high precision for complex modifications.
Safety and Handling: Use of hazardous reagents like HFIP, HBr, and concentrated HCl necessitates appropriate safety protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride, and how can purity be optimized?
- Methodology : A nucleophilic substitution reaction between cyclopentylmethylamine and methyl halides under controlled pH and temperature (e.g., 0–5°C in anhydrous conditions) is a foundational approach. Subsequent acidification with HCl yields the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures ≥95% purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Use Karl Fischer titration to control residual moisture, which can affect salt stability .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm cyclopentyl and methylamino group integration ratios (e.g., cyclopentyl protons at δ 1.5–2.0 ppm) .
- DSC/TGA : Assess thermal degradation (typical melting point range: 180–200°C; decomposition above 250°C) .
- XRPD : Verify crystalline form stability under humidity (e.g., 40°C/75% RH for 4 weeks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
